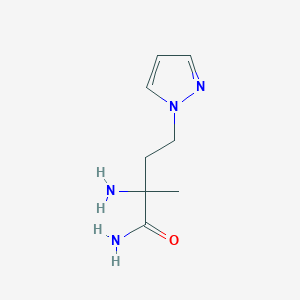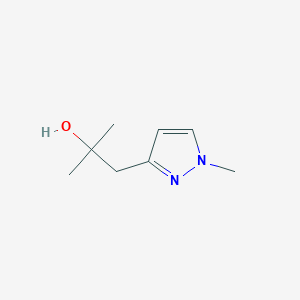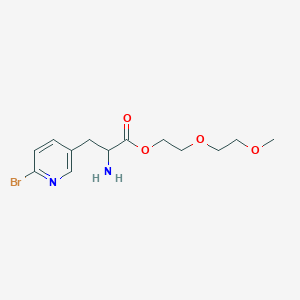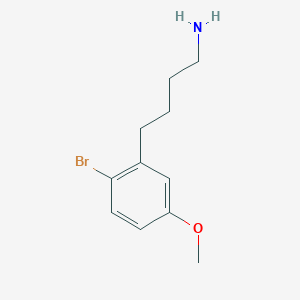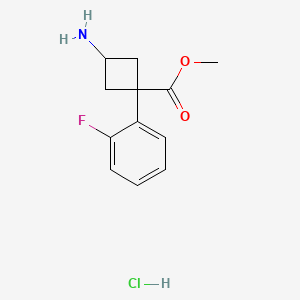
Rac-methyl(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it an interesting subject for research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable dienes and dienophiles.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated cyclobutane derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated cyclobutane intermediate.
Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt can be formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives of the amino group.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
科学研究应用
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological processes involving cyclobutane-containing compounds.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- Methyl (1r,3r)-3-amino-1-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride
- Methyl (1r,3r)-3-amino-1-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
- Methyl (1r,3r)-3-amino-1-(2-iodophenyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
属性
分子式 |
C12H15ClFNO2 |
|---|---|
分子量 |
259.70 g/mol |
IUPAC 名称 |
methyl 3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-8(14)7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H |
InChI 键 |
QJUZWJOGMLIUFE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(C1)N)C2=CC=CC=C2F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


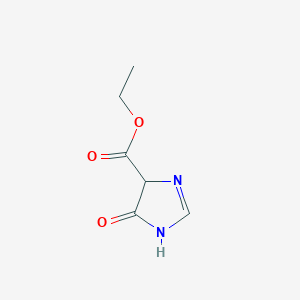
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
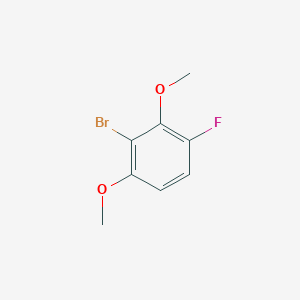
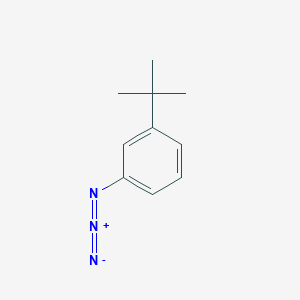
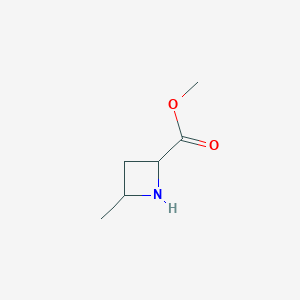
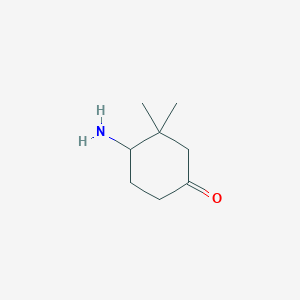
![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
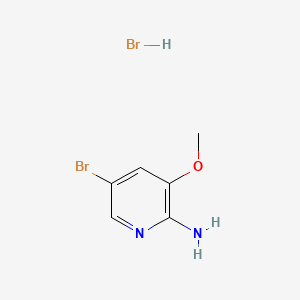
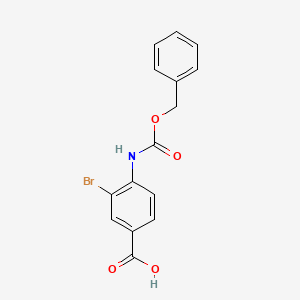
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
